molecular formula C5H7BrMg B14295507 Magnesium, bromo-3-pentynyl- CAS No. 126459-56-1

Magnesium, bromo-3-pentynyl-

Cat. No.: B14295507
CAS No.: 126459-56-1
M. Wt: 171.32 g/mol
InChI Key: YJAZQLKDUDTLKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium, bromo-3-pentynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or alkenyl halides in anhydrous ether. The compound is highly reactive and is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo-3-pentynyl- involves the reaction of magnesium metal with bromo-3-pentynyl halide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air . The general reaction scheme is as follows:

[ \text{Mg} + \text{Br-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_3 \rightarrow \text{MgBr-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_3 ]

Industrial Production Methods

In industrial settings, the production of Grignard reagents like Magnesium, bromo-3-pentynyl- is scaled up using large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The use of high-purity magnesium and halides, along with rigorous exclusion of moisture, is crucial to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo-3-pentynyl- undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium, bromo-3-pentynyl- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials .

Mechanism of Action

The mechanism of action of Magnesium, bromo-3-pentynyl- involves its role as a nucleophile in organic reactions. The carbon-magnesium bond in the compound is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The compound can also act as a strong base, deprotonating acidic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl Magnesium Bromide
  • Methyl Magnesium Bromide
  • Ethyl Magnesium Bromide

Uniqueness

Magnesium, bromo-3-pentynyl- is unique due to its alkyne functionality, which provides additional reactivity compared to other Grignard reagents. This allows for the formation of more complex and diverse organic molecules .

Properties

CAS No.

126459-56-1

Molecular Formula

C5H7BrMg

Molecular Weight

171.32 g/mol

IUPAC Name

magnesium;pent-2-yne;bromide

InChI

InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YJAZQLKDUDTLKS-UHFFFAOYSA-M

Canonical SMILES

CC#CC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.